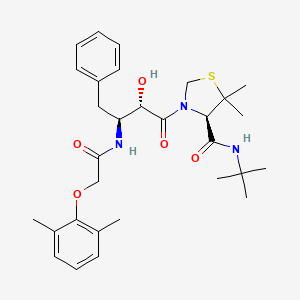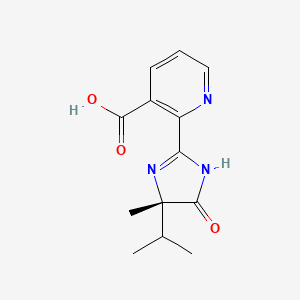
(S)-Imazapyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-imazapyr is a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid that has S configuration. It is a conjugate acid of a (S)-imazapyr(1-). It is an enantiomer of a (R)-imazapyr.
Applications De Recherche Scientifique
Weed Control in Agriculture :
- (S)-Imazapyr is effective in controlling infestations of crabgrass species in sugarcane plantations (Dias, Christoffoleti, & Tornisielo, 2005).
- It's used in sunflower crops for weed control, with particular attention to its solubility and persistence in soil, affecting groundwater safety (Gianelli, Bedmar, & Costa, 2014).
Plant Biotechnology :
- (S)-Imazapyr is employed in the selection of transgenic meristematic cells in soybean and cotton, aiding in the development of transgenic plants (Aragão, Sarokin, Vianna, & Rech, 2000); (Aragão, Vianna, Carvalheira, & Rech, 2005).
Environmental Management :
- In irrigation canals, it's used to control aquatic weeds, with careful management required due to its residual nature and phytotoxicity (Dugdale, Butler, Finlay, Liu, Rees, & Clements, 2020).
Forestry and Crop Protection :
- Its application in stump treatment of hardwoods to prevent regrowth is explored, showing its effectiveness compared to other herbicides (Lund‐Høie & Rognstad, 1990).
Environmental Toxicology and Safety :
- Studies on imazapyr residues in corn, water, and soil show the need for monitoring and managing its environmental impact due to its persistence and potential toxicity (Stout, daCunha, Fletcher, & Picard, 1996); (Börjesson, Torstensson, & Stenström, 2004).
Propriétés
Numéro CAS |
355841-28-0 |
|---|---|
Nom du produit |
(S)-Imazapyr |
Formule moléculaire |
C13H15N3O3 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m0/s1 |
Clé InChI |
CLQMBPJKHLGMQK-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)[C@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
SMILES canonique |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)
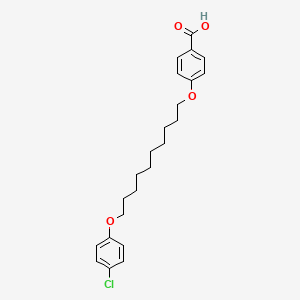
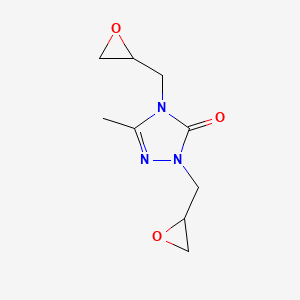
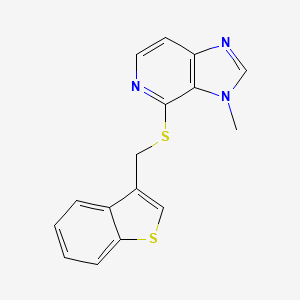
![4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid](/img/structure/B1195226.png)
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)
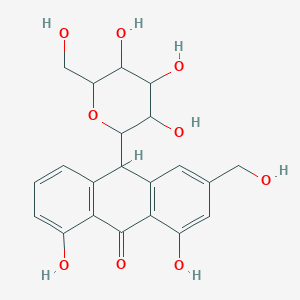
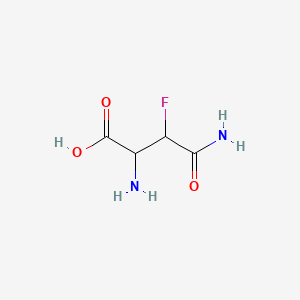
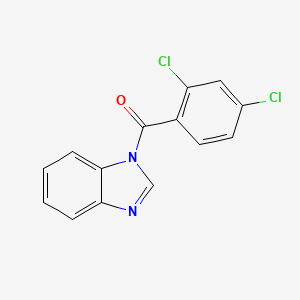
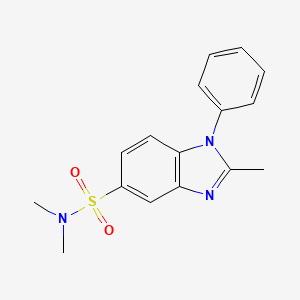
![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)
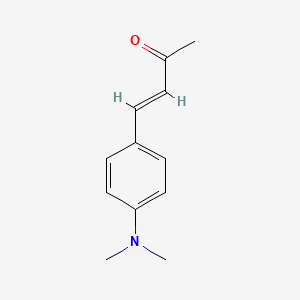
![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1195237.png)
